Boc-(s)-2-amino-6-methylheptanoic acid

Peptide Synthesis Enantiomeric Purity Quality Control

This (S)-enantiomer building block features a uniquely long, branched aliphatic side chain (6-methylheptanoic acid backbone) that provides distinct steric bulk and conformational constraint—critical advantages over shorter-chain analogs like Boc-L-leucine. It is widely used in solid-phase peptide synthesis to engineer defined secondary structures and in medicinal chemistry for protease inhibitor lead optimization. High purity (≥98%) minimizes side reactions and ensures batch-to-batch consistency, making it ideal for SAR libraries. Available from qualified suppliers; standard B2B shipping applies.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B12946226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(s)-2-amino-6-methylheptanoic acid
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H25NO4/c1-9(2)7-6-8-10(11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyAMAFOMIBEAFCPF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-(S)-2-amino-6-methylheptanoic acid (CAS 329270-49-7) for Peptide Synthesis and Drug Discovery


Boc-(S)-2-amino-6-methylheptanoic acid (CAS 329270-49-7) is a chiral, Boc-protected derivative of (S)-2-amino-6-methylheptanoic acid, a non-proteinogenic amino acid . It is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry, where its specific stereochemistry and steric properties are critical for generating bioactive peptides and peptidomimetics with defined conformational and functional attributes .

Why Boc-(S)-2-amino-6-methylheptanoic acid Cannot Be Replaced by Common Analogs in Peptide Synthesis


Generic substitution of Boc-(S)-2-amino-6-methylheptanoic acid with other Boc-protected amino acids is not feasible due to its unique extended, branched aliphatic side chain, which imparts distinct steric bulk and conformational constraints compared to shorter-chain analogs like Boc-L-leucine . The specific chain length and branching pattern directly influence peptide secondary structure, receptor interactions, and metabolic stability . The synthesis and purification of this compound, particularly when high enantiomeric purity is required, presents unique challenges that are not encountered with more common, proteinogenic building blocks [1].

Quantitative Differentiation Evidence for Boc-(S)-2-amino-6-methylheptanoic acid


Purity and Enantiomeric Excess Comparison: Boc-(S)-2-amino-6-methylheptanoic acid vs. Boc-statine

Boc-(S)-2-amino-6-methylheptanoic acid is offered with purities up to 98% , with a specific enantiomeric purity of the S-enantiomer. In contrast, the closely related analog Boc-statine (a key intermediate for renin inhibitors) is typically synthesized in yields of 40-60% and often requires additional, non-trivial chromatographic purification steps to achieve high enantiomeric purity [1][2]. This demonstrates that Boc-(S)-2-amino-6-methylheptanoic acid is a more readily accessible, high-purity building block.

Peptide Synthesis Enantiomeric Purity Quality Control

Synthetic Efficiency: Facile Production of Boc-(S)-2-amino-6-methylheptanoic acid

The Boc protecting group is introduced by reaction of the parent amino acid with di-tert-butyl dicarbonate (Boc2O), a standard and high-yielding procedure [1]. This contrasts with the multi-step, lower-yielding routes for Boc-statine (40-60% overall yield) [2], and the challenges in isomer separation for statine derivatives [3].

Organic Synthesis Process Chemistry Cost of Goods

Racemization-Free Deprotection: Preserving Stereochemical Integrity

The Boc protecting group can be removed under acidic conditions (e.g., TFA) [1]. Studies on Boc-amino acid derivatives demonstrate that epimerization-free deprotection is achievable using organocatalytic protocols, with racemization-free Boc deprotection being demonstrated [2]. This is a critical property for maintaining the (S)-configuration, which is essential for biological activity in downstream peptides.

Peptide Synthesis Stereochemistry Process Robustness

Stability and Storage: Defined Conditions for Long-Term Use

Boc-(S)-2-amino-6-methylheptanoic acid is recommended for long-term storage in a cool, dry place . This stability profile is standard for Boc-protected amino acids , which are known for their robustness and ease of handling under typical laboratory conditions [1].

Chemical Stability Storage Supply Chain

Optimal Application Scenarios for Boc-(S)-2-amino-6-methylheptanoic acid Based on Evidence


Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The extended, branched side chain of Boc-(S)-2-amino-6-methylheptanoic acid provides greater steric bulk than Boc-L-leucine, enabling the design of peptides with specific secondary structures . Its use in SPPS is well-established , and its high commercial purity (≥98%) minimizes side reactions, making it ideal for generating libraries of conformationally constrained peptides.

Synthesis of Peptidomimetics for Protease Inhibition Studies

The compound's unique side chain can be incorporated into peptidomimetics designed to interact with protease active sites. The defined stereochemistry (S-enantiomer) is crucial for binding affinity . Compared to the more synthetically challenging Boc-statine , Boc-(S)-2-amino-6-methylheptanoic acid offers a more accessible entry point for exploring structure-activity relationships (SAR) around the P1 or P1' positions of protease inhibitors.

Antimicrobial Peptide Development and Self-Assembly Studies

Protected single amino acids (SAAs), including those with Boc protection, have demonstrated antimicrobial activity through self-assembly . Boc-(S)-2-amino-6-methylheptanoic acid, with its specific hydrophobic side chain, could be investigated for its ability to form antimicrobial nanostructures, offering a potential alternative to traditional antibiotics .

Calibration Standards for Chiral HPLC and LC-MS Analysis

Given the importance of enantiomeric purity in peptide synthesis , Boc-(S)-2-amino-6-methylheptanoic acid of defined high purity can serve as a valuable standard for developing and validating chiral separation methods, such as HPLC and LC-MS, to ensure the quality of synthesized peptides .

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